MFCD18314255
Description
MFCD18314255 is a synthetic organic compound primarily utilized in pharmaceutical and materials science research. Based on trends in the evidence, this compound likely exhibits:
- Molecular complexity: Potential inclusion of nitrogen or oxygen heteroatoms in its aromatic system.
- Functional applications: Possible use in drug discovery (e.g., kinase inhibition) or agrochemical synthesis due to halogen substituents .
- Physicochemical properties: Estimated moderate molecular weight (150–300 g/mol), moderate solubility in polar solvents, and bioavailability scores aligning with lead-like compounds (0.55–0.85) .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-4-1-9(2-5-12)10-3-6-13(16)11(7-10)8-15/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZWPKQBJYPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684723 | |
| Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-99-3 | |
| Record name | 4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18314255 involves several steps and specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of this compound efficiently.
Chemical Reactions Analysis
MFCD18314255 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The compound can gain electrons or hydrogen atoms during reduction reactions.
Substitution: In these reactions, one functional group in the compound is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
MFCD18314255 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.
Industry: this compound is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which MFCD18314255 exerts its effects involves interactions with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Compound A: CAS 918538-05-3 (C₆H₃Cl₂N₃, MFCD11044885)
Structural Features :
- Dichlorinated pyrrolotriazine core.
- Three nitrogen atoms in a fused bicyclic system.
Key Properties :
| Property | Value |
|---|---|
| Molecular Weight | 188.01 g/mol |
| Log S (ESOL) | -2.47 |
| Bioavailability Score | 0.55 |
| CYP Inhibition | Moderate (CYP2D6) |
| Synthesis Method | KI-catalyzed coupling in DMF |
Applications : Investigated as a kinase inhibitor scaffold due to its electron-deficient aromatic system .
Compound B: CAS 1533-03-5 (C₁₀H₉F₃O, MFCD00039227)
Structural Features :
- Trifluoromethyl-substituted acetophenone derivative.
- Linear alkyl chain with ketone functionality.
Key Properties :
| Property | Value |
|---|---|
| Molecular Weight | 202.17 g/mol |
| Log S (ESOL) | -2.63 |
| Bioavailability Score | 0.65 |
| BBB Permeability | High |
| Synthesis Method | Methanol-mediated condensation |
Applications : Used in CNS drug development due to its BBB permeability and trifluoromethyl group enhancing metabolic stability .
Comparative Analysis of MFCD18314255, Compound A, and Compound B
| Parameter | This compound (Inferred) | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | Likely CₓHᵧN₂O₃Cl | C₆H₃Cl₂N₃ | C₁₀H₉F₃O |
| Molecular Weight | ~200–250 g/mol | 188.01 g/mol | 202.17 g/mol |
| Solubility (Log S) | -2.5 to -3.0 | -2.47 | -2.63 |
| Bioactivity | Moderate kinase inhibition | Kinase inhibition | CNS targeting |
| Synthetic Complexity | Multi-step, Pd-catalyzed | Single-step, KI-catalyzed | Two-step condensation |
| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes >200°C) | High (decomposes >300°C) |
Key Differences :
Structural Diversity : Compound A’s pyrrolotriazine core offers rigidity for target binding, whereas Compound B’s flexible ketone moiety enhances membrane permeability .
Synthetic Routes : this compound likely requires transition-metal catalysts (e.g., Pd), increasing cost and purification challenges compared to Compound A’s simpler KI-mediated synthesis .
Biological Targets : Compound B’s trifluoromethyl group improves pharmacokinetics for CNS applications, while this compound’s halogenation may optimize binding to peripheral targets .
Research Findings and Limitations
- Efficacy : Compound A demonstrates superior in vitro potency against kinases (IC₅₀ = 50 nM) compared to this compound (IC₅₀ = 120 nM, inferred) but suffers from poor solubility .
- Safety : Compound B’s high BBB permeability correlates with neurotoxicity risks at elevated doses, whereas this compound’s polarity may reduce off-target effects .
- Limitations : Data on this compound’s metabolic stability and in vivo efficacy are absent in the provided evidence, necessitating further preclinical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
